2-(2-Methoxy-5-methylphenyl)pyridine
Description
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Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-13(15-2)11(9-10)12-5-3-4-8-14-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNCDQISTVTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methoxy-5-methylphenyl)pyridine: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Arylpyridine Scaffold
The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials underscores its importance. The unique electronic properties and steric arrangement of the interconnected aromatic rings allow for diverse molecular interactions, making it a privileged scaffold in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal catalysts, influencing the molecule's biological activity and reactivity. This guide provides a comprehensive overview of the synthesis, characterization, and physical properties of a specific derivative, 2-(2-Methoxy-5-methylphenyl)pyridine, offering valuable insights for researchers working with this class of compounds.
Synthesis of 2-(2-Methoxy-5-methylphenyl)pyridine: A Practical Approach
The formation of the carbon-carbon bond between the phenyl and pyridine rings in 2-arylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Negishi, and Stille couplings are powerful and versatile methods for this transformation, each with its own set of advantages and considerations.
Diagram of the Molecular Structure
Caption: Molecular structure of 2-(2-Methoxy-5-methylphenyl)pyridine.
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of 2-arylpyridines due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
-
Reactant Preparation: In a clean, dry Schlenk flask, combine 2-halopyridine (1.0 equivalent), (2-methoxy-5-methylphenyl)boronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (1-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na2CO3 or K3PO4). The use of aqueous base is crucial for the activation of the boronic acid.[1]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Catalyst: Pd(dppf)Cl2 is often chosen for its robustness and efficiency in coupling reactions involving heteroaromatic compounds. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: The base plays a critical role in the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A two-phase solvent system is often employed to dissolve both the organic reactants and the inorganic base.
Sources
Technical Guide: Strategic Functionalization & Application of Substituted Pyridines
Executive Summary
Pyridine remains the single most prevalent heterocyclic core in FDA-approved pharmaceuticals, appearing in nearly 20% of all nitrogen-containing drugs. Its "privileged" status stems from its ability to modulate physicochemical properties—specifically solubility and hydrogen-bonding capacity—when used as a bioisostere for benzene.[1] However, the very properties that make pyridine valuable (electron deficiency and nitrogen basicity) render it notoriously difficult to functionalize selectively using classical electrophilic aromatic substitution.
This guide outlines advanced methodologies for overcoming these synthetic barriers, focusing on radical-mediated C–H functionalization and site-selective catalysis. It further details the application of these substituted pyridines in next-generation kinase inhibitors and metal-organic frameworks (MOFs).
Part 1: The Renaissance of Pyridine Synthesis
The Reactivity Paradox
The pyridine ring presents a dichotomy in reactivity. The electronegative nitrogen atom depletes electron density from the ring, deactivating it toward electrophilic attack (the standard method for benzene) while activating it toward nucleophilic attack.
-
Electrophilic Substitution (SEAr): Difficult. Requires harsh conditions. Occurs at C3 (meta) if at all, as this position is least deactivated.
-
Nucleophilic Substitution (SNAr): Facile, particularly at C2/C6 and C4 (ortho/para) via the addition-elimination mechanism, often requiring a leaving group (e.g., halopyridine).
-
Radical Substitution (Minisci): The modern frontier. Nucleophilic alkyl radicals attack the electron-deficient ring at C2 and C4 .
Strategic Site-Selectivity Map
To design a synthesis, one must select the method based on the desired position.
Figure 1: Decision matrix for site-selective functionalization of the pyridine core based on reaction mechanism.
Part 2: Pyridines in Medicinal Chemistry[2][3]
Pyridine as a Benzene Bioisostere
Replacing a benzene ring with a pyridine is a standard tactic to improve the "drug-likeness" of a lead compound.[1] The nitrogen atom introduces a dipole, lowering
Table 1: Physicochemical Comparison (Benzene vs. Pyridine)
| Property | Benzene | Pyridine | Impact on Drug Design |
| Dipole Moment | 0 D | 2.2 D | Increases aqueous solubility. |
| H-Bonding | None | Acceptor (N) | Enables key interactions with kinase hinge regions. |
| Log P | 2.13 | 0.65 | Lowers lipophilicity; reduces non-specific binding. |
| Metabolism | Epoxidation (toxic) | N-Oxidation / C-Hydroxylation | Pyridine is generally more metabolically liable to CYP450 unless substituted. |
| pKa (Conj. Acid) | ~ -3 (very weak) | 5.2 | Can be protonated at physiological pH (lysosome trapping). |
Case Study: Kinase Inhibition
In kinase inhibitors like Cabozantinib or Imatinib , the pyridine ring often plays a dual role:
-
Solubility Handle: The basic nitrogen improves oral bioavailability.
-
Hinge Binder: The nitrogen lone pair accepts a hydrogen bond from the backbone NH of the kinase ATP-binding pocket.
Critical Insight: Recent FDA analyses (2014–2023) show that while unsubstituted pyridines are potent, metabolic hotspots often require blocking. For example, replacing a benzene in Sunitinib bioisosteres with a trimethylpyridine destroyed activity, whereas the unsubstituted pyridine analog maintained potency (IC50 ~4.9 nM) while improving the safety window [1].
Part 3: Advanced Materials & Catalysis[4]
Beyond drugs, substituted pyridines are the scaffolding of modern catalysis.
-
MOFs: Ligands like 2,6-pyridinedicarboxylic acid (dipicolinic acid) are essential for constructing robust Metal-Organic Frameworks (MOFs).[2] The "bite angle" of the chelating nitrogen and carboxylates creates stable nodes with metals like Cu(II) or Zr(IV).
-
Photocatalysis: Bipyridine (bpy) ligands are the standard for Ruthenium and Iridium photocatalysts. Modifying the pyridine ring at the 4,4'-positions with electron-donating groups pushes the LUMO up, increasing the reducing power of the excited state.
Part 4: Experimental Protocols
Protocol A: C4-Selective Minisci Alkylation
Objective: Direct alkylation of a pyridine ring at the C4 position using a radical mechanism.[3][4] Mechanism: Protonation of pyridine lowers the LUMO energy, making it susceptible to attack by nucleophilic alkyl radicals generated from carboxylic acids.
Reagents:
-
Substrate: Pyridine (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (2.0 equiv)
-
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Catalyst:
(20 mol%) -
Solvent: 1:1 Water/DCM (biphasic) or TFA (for difficult substrates)
-
Acid: TFA (1.0 equiv) - Crucial for activation
Step-by-Step Workflow:
-
Activation: Dissolve pyridine (1 mmol) in a mixture of water (5 mL) and DCM (5 mL). Add TFA (1 mmol) to protonate the pyridine. Note: If the substrate is acid-sensitive, use a phosphate buffer at pH 4.
-
Radical Generation: Add the alkyl carboxylic acid (2 mmol) and
(0.2 mmol). -
Initiation: Heat the mixture to 40°C. Slowly add a solution of
in water dropwise over 1 hour. Slow addition prevents radical recombination. -
Monitoring: Monitor by TLC. The product will be less polar than the pyridinium salt but more polar than the starting material after workup.
-
Workup: Basify with saturated
to pH > 8 (deprotonates the product). Extract with DCM (3x). -
Purification: Flash chromatography (typically Hexane/EtOAc).
Causality Check:
-
Why Silver? Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) oxidatively decarboxylates the acid to generate the alkyl radical.[5]
-
Why Acid? Without protonation, the pyridine ring is too electron-rich to accept the nucleophilic alkyl radical.
Protocol B: Ir-Catalyzed C–H Borylation (Steric Control)
Objective: Functionalization at the sterically accessible C3 or C5 positions, avoiding the electronic preference for C2.
Figure 2: Workflow for Iridium-catalyzed C-H borylation targeting the C3/C5 positions.
Key Technical Note: The bulky dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligand creates a steric environment around the Iridium center that prevents reaction adjacent to the pyridine nitrogen (C2) or other substituents. This forces the activation to the distal (C3/C4/C5) positions [2].
References
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Source: NIH / PMC URL:[Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs. Source: RSC (RSC Med. Chem.) URL:[Link]
-
Recent Advances in Minisci-Type Reactions. Source: SciSpace / ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Methodological & Application
Application Note: High-Performance 2-Arylpyridine Scaffolds in Phosphorescent OLEDs (PhOLEDs)
Executive Summary
The transition from fluorescent to phosphorescent organic light-emitting diodes (PhOLEDs) marked a paradigm shift in display technology, breaking the 25% internal quantum efficiency (IQE) limit imposed by spin statistics. At the heart of this revolution lies the 2-arylpyridine (ppy) ligand class.
When complexed with heavy metals like Iridium(III), 2-arylpyridines facilitate strong spin-orbit coupling (SOC), allowing for the harvesting of both singlet and triplet excitons—theoretically achieving 100% IQE. This guide details the mechanistic principles, rigorous synthesis protocols, and device integration strategies for 2-arylpyridine-based emitters, specifically focusing on the industry-standard Ir(ppy)₃ and its derivatives.
Mechanistic Insight: The Heavy Atom Effect
To design effective emitters, one must understand why 2-arylpyridines are used. Purely organic molecules generally emit light only from the singlet state (
In Ir(III) complexes, the 2-arylpyridine acts as a cyclometalating ligand (
Pathway Visualization
The following diagram illustrates the "Triplet Harvesting" mechanism enabled by the Ir-ppy interaction.
Figure 1: Energy transfer pathway in Ir(ppy)₃. Strong spin-orbit coupling facilitates rapid Intersystem Crossing (ISC), funneling singlet excitons into the triplet manifold for radiative decay.
Material Design & Color Tuning
The emission color of Ir(III) 2-arylpyridine complexes is tunable via ligand substitution. The Highest Occupied Molecular Orbital (HOMO) is localized on the metal and the aryl ring (phenyl), while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the pyridine ring.
| Target Color | Structural Modification | Electronic Effect | Example Ligand |
| Green (Standard) | Unsubstituted 2-phenylpyridine | Baseline MLCT transition | ppy |
| Blue (High Energy) | Electron-withdrawing groups (F, CF₃) on phenyl ring | Stabilizes HOMO (lowers energy), increasing bandgap | F₂ppy (2-(2,4-difluorophenyl)pyridine) |
| Red (Low Energy) | Extended conjugation or electron-donating groups | Destabilizes HOMO or stabilizes LUMO, decreasing bandgap | piq (1-phenylisoquinoline) |
Synthesis Protocols
Safety Note: Iridium salts are costly; ligand purity is critical. All reactions should be performed under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the intermediate species.
Protocol A: The Nonoyama Reaction (Dimer Synthesis)
This is the critical intermediate step. You cannot easily go from ligand to tris-complex directly without the chloride-bridged dimer.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve
and the ligand in the solvent mixture in a round-bottom flask. -
Degassing: Bubble nitrogen through the solution for 20 minutes. Critical: Oxygen promotes the formation of paramagnetic Ir(IV) species which quench luminescence.
-
Reflux: Heat to 110°C (reflux) for 24 hours. The solution will turn from dark brown to a yellow/orange suspension.
-
Precipitation: Cool to room temperature. Add water to force precipitation of the dimer.
-
Filtration: Filter the solid, wash copiously with water (to remove unreacted IrCl₃) and then ethanol (to remove excess ligand).
-
Yield: Expect a yellow powder:
.
Protocol B: Synthesis of Ir(ppy)₃ (The Emitter)
Converting the dimer to the emissive monomer.
Reagents:
-
2-Phenylpyridine (Ligand) - 2 equivalents
-
Silver Triflate (AgOTf) - Catalyst to abstract chloride
-
Glycerol (Solvent) - Allows high temperature (>200°C)
Step-by-Step:
-
Mixing: Combine Dimer, Ligand, and AgOTf in glycerol.
-
Heating: Heat to 200°C for 12–18 hours under inert atmosphere. The high temperature facilitates the conversion of the meridional isomer (kinetically favored, poor emitter) to the facial isomer (thermodynamically favored, highly emissive).
-
Work-up: Cool and pour into 1N HCl. Filter the precipitate.[3]
-
Purification (Crucial for OLEDs): Flash chromatography (Silica, DCM/Hexane).
-
Sublimation: For device-grade material, the solid must be sublimed in a vacuum train (
Torr) to remove trace organic impurities.
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of high-purity phosphorescent emitters.
Device Fabrication & Characterization
Using the synthesized Ir(ppy)₃ in a device requires precise vacuum deposition.
Device Architecture
A standard "Baldo-type" phosphorescent OLED structure:
-
Anode: Indium Tin Oxide (ITO) on glass.
-
Hole Transport Layer (HTL):
-NPD (40 nm). -
Emissive Layer (EML): CBP (Host) doped with 6-8% Ir(ppy)₃ (20 nm).
-
Note: Pure Ir(ppy)₃ suffers from concentration quenching. It must be doped into a host with a higher triplet energy (e.g., CBP) to confine excitons.
-
-
Hole Blocking Layer (HBL): BCP (10 nm) - Prevents holes from leaking to the cathode.
-
Electron Transport Layer (ETL): Alq₃ (40 nm).
-
Cathode: LiF (1 nm) / Al (100 nm).
Characterization Metrics
-
Electroluminescence (EL) Spectrum: Should peak at ~510-520 nm (Green) for Ir(ppy)₃.
-
External Quantum Efficiency (EQE): The ratio of emitted photons to injected electrons. A good PhOLED should achieve >15% EQE (theoretical max ~20-30% with outcoupling).
-
CIE Coordinates: Target (0.30, 0.60) for green.[6]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Efficiency | Concentration Quenching | Reduce doping concentration (try 4-6%). |
| Color Impurity | Incomplete Isomerization | Ensure reaction temp reached >200°C to convert mer to fac isomer. |
| Short Lifetime | Impure Materials | Recrystallize ligand; Sublimation of final complex is mandatory. |
| Voltage Rise | Poor Charge Injection | Check LiF thickness (must be <1 nm) or clean ITO surface (O₂ plasma). |
References
-
Baldo, M. A., et al. (1999).[7] Very high-efficiency green organic light-emitting devices based on electrophosphorescence.[7][8][9][10] Applied Physics Letters, 75(1), 4-6.[7] Link
-
Lamansky, S., et al. (2001).[2][7][11] Synthesis and characterization of phosphorescent cyclometalated iridium complexes. Inorganic Chemistry, 40(7), 1704-1711.[2] Link
-
Nonoyama, M. (1974).[12] Benzo[h]quinolin-10-yl-N Iridium(III) Complexes.[12][13] Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link
-
Tamayo, A. B., et al. (2003). Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes. Journal of the American Chemical Society, 125(24), 7377-7387. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ir.ciomp.ac.cn [ir.ciomp.ac.cn]
- 5. Cationic Heteroleptic Cyclometalated IridiumIII Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Marc Baldo - Google Scholar [scholar.google.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. cris.technion.ac.il [cris.technion.ac.il]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Cyclometalated Iridium(III) Complexes as AIE Phosphorescent Probes for Real-Time Monitoring of Mitophagy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Protocol for Direct Arylation of Pyridines
Abstract
The direct C–H arylation of pyridines represents a paradigm shift in the synthesis of valuable 2-arylpyridine scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of direct pyridine arylation. By circumventing the need for pre-functionalization (e.g., halogenation or organometallic reagent formation), this methodology offers a more atom-economical and environmentally benign pathway.[3][4][5] We delve into the mechanistic underpinnings, offer detailed, field-proven experimental protocols, present a comparative analysis of catalytic systems, and provide a practical troubleshooting guide to navigate common challenges.
Introduction: The Strategic Advantage of Direct Arylation
The pyridine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1] Traditionally, the synthesis of aryl-substituted pyridines has relied on classical cross-coupling reactions, such as Suzuki or Stille couplings. These methods, while powerful, necessitate the synthesis of pre-functionalized starting materials, adding steps and generating stoichiometric waste. Direct C–H arylation has emerged as a transformative alternative, allowing for the direct coupling of a C–H bond in the pyridine ring with an aryl halide or equivalent.[5][6]
However, the direct functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate the catalyst.[1][2][7] Early successes often focused on electron-rich heterocycles, leaving π-electron-deficient systems like pyridine as a formidable goal.[6] This guide focuses on modern catalytic systems that have overcome these hurdles, enabling efficient and regioselective arylation.
Mechanistic Overview: The Concerted Metalation-Deprotonation (CMD) Pathway
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. For many successful palladium-catalyzed direct arylations of pyridines, the operative mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[8][9][10] This mechanism avoids the high-energy intermediates associated with oxidative addition into a C–H bond and is particularly common for reactions involving high-valent, late transition metals like Pd(II).[9]
The key features of the CMD mechanism are:
-
Single Transition State: The C–H bond cleavage and the formation of the new Carbon-Metal bond occur in a single, concerted step.[9]
-
Internal Base: A basic ligand coordinated to the metal center, typically a carboxylate (like acetate or pivalate), acts as an internal base to abstract the proton from the C–H bond.[8][9][10] This intramolecular deprotonation is crucial for the efficiency of the process.
-
No Metal Hydride Intermediate: Unlike some other C–H activation pathways, the CMD mechanism does not proceed through a formal metal hydride species.[9]
The generalized catalytic cycle for a palladium-catalyzed direct arylation proceeding via the CMD pathway is illustrated below.
Figure 1. Generalized catalytic cycle for Pd-catalyzed direct C-H arylation via the CMD pathway.
Key Parameters and Reagent Selection
The success of a direct arylation reaction hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, regioselectivity, and substrate scope.
| Component | Role & Common Examples | Rationale and Field Insights |
| Catalyst Precursor | Pd(OAc)₂, Pd(OPiv)₂, PdCl₂(dppf) | Palladium(II) acetate is the most common and versatile precursor. It is stable, relatively inexpensive, and readily reduced in situ to the active Pd(0) species or participates directly in the Pd(II) cycle. |
| Ligand | Bulky, electron-rich phosphines: P(tBu)₃, P(tBu)₂Me, Ad₂PBu (Buchwald-type ligands) | Bulky phosphine ligands promote the reductive elimination step to release the product and regenerate the active catalyst. Their electron-donating nature also stabilizes the palladium center.[7] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃. Carboxylate: KOAc, KOPiv (Pivalate) | A strong inorganic base is often required to neutralize the HX acid formed during the cycle. A carboxylate additive (like pivalic acid) is frequently essential to facilitate the CMD step by acting as the proton shuttle.[9][11] |
| Solvent | High-boiling point, non-polar: Toluene, Dioxane, Mesitylene. Polar aprotic: DMA, NMP. | The choice of solvent can influence reagent solubility and reaction temperature. High-boiling point solvents are common as these reactions often require elevated temperatures (100-150 °C). |
| Additives | Ag₂CO₃, CuI | In some cases, additives are used. Silver salts can act as halide scavengers or re-oxidants.[7][12] Copper salts have been shown to facilitate certain C-H activation steps.[13] |
Experimental Protocols
This section provides a general, robust protocol for the palladium-catalyzed direct arylation of a pyridine derivative. A specific protocol for the arylation of Pyridine N-Oxide, a highly effective strategy for achieving C2 selectivity, is also detailed.
General Protocol for Direct Arylation of an Electron-Deficient Pyridine
This protocol is adapted from methodologies developed for C4-arylation of 3-substituted pyridines and is a good starting point for optimization.[7]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
n-Butyl-di-1-adamantylphosphine (P(n-Bu)Ad₂)
-
Cesium Carbonate (Cs₂CO₃), dried
-
Pivalic Acid (PivOH)
-
3-Substituted Pyridine (e.g., 3-chloropyridine)
-
Aryl Bromide (e.g., bromobenzene)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the 3-substituted pyridine (1.0 equiv.), the aryl bromide (1.2 equiv.), pivalic acid (30 mol%), and anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the pyridine).
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
C2-Selective Protocol via Pyridine N-Oxide Arylation
Using pyridine N-oxides is a highly effective strategy to achieve excellent C2-regioselectivity, as the N-oxide moiety activates the adjacent C-H bonds.[6][14] The N-oxide can be easily removed in a subsequent step.
Figure 2. Two-step workflow for C2-arylation of pyridines via an N-oxide intermediate.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄)
-
Potassium Carbonate (K₂CO₃), dried
-
Pyridine N-Oxide
-
Aryl Bromide
-
Anhydrous Toluene
Procedure (Step 1: Arylation):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (15 mol%), and K₂CO₃ (2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the pyridine N-oxide (2.0-4.0 equiv.), the aryl bromide (1.0 equiv.), and anhydrous toluene (~0.3 M).
-
Reaction: Seal the vessel and heat at 110 °C for 16-24 hours with vigorous stirring.
-
Workup and Purification: Follow the general workup and purification procedure described in section 4.1. The product is the 2-arylpyridine N-oxide.
Procedure (Step 2: Deoxygenation):
-
Setup: Dissolve the purified 2-arylpyridine N-oxide (1.0 equiv.) in methanol (0.2 M).
-
Catalyst and Reductant: Add Palladium on Carbon (10 wt%, 0.1 equiv.) and ammonium formate (10 equiv.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Filter the reaction mixture through Celite, washing with methanol. Concentrate the filtrate under reduced pressure and purify as needed.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivation: Oxygen or moisture in the reaction. | Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Degas the solvent thoroughly. |
| Insufficient Basicity: The chosen base may be too weak or has degraded. | Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure the base is freshly dried. | |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrate. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands). | |
| Poor Regioselectivity | Electronic/Steric Ambiguity: Multiple C-H bonds have similar reactivity. | Modify the electronics of the pyridine ring with a different substituent.[7] Consider using a directing group strategy to enforce a specific regiochemical outcome.[15][16] For C2-selectivity, the N-oxide strategy is highly reliable.[6] |
| Homocoupling of Aryl Halide | Reductive elimination from Ar-Pd-Ar intermediate is faster than C-H activation. | Lower the concentration of the aryl halide. Increase the concentration or excess of the pyridine substrate. |
| Product Degradation | Harsh Reaction Conditions: High temperature or prolonged reaction time may decompose the product. | Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty Reproducing Literature | Subtle differences in reagent quality or experimental setup. | Check the purity of all reagents, especially the solvent and base. Ensure the inert atmosphere technique is rigorous.[17] |
Conclusion
Direct C–H arylation of pyridines provides a powerful and efficient method for accessing key synthetic intermediates and final products in drug discovery and materials science. By understanding the underlying CMD mechanism and carefully selecting the catalyst, ligand, and base, researchers can overcome the inherent challenges of pyridine functionalization. The protocols provided herein serve as a validated starting point for developing bespoke applications. The use of strategies like the pyridine N-oxide activation significantly broadens the scope and predictability of these transformations, paving the way for rapid and innovative molecular design.
References
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Concerted metalation deprotonation - Wikipedia . Wikipedia. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers . Journal of the American Chemical Society, 2012. [Link]
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Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group . The Hartwig Group, UC Berkeley. [Link]
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Nickel-Catalyzed Direct Arylation of Azoles with Aryl Bromides . Organic Letters, 2009. [Link]
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C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center . Chemical Science, 2023. [Link]
-
C–H functionalization of pyridines . Organic & Biomolecular Chemistry, 2020. [Link]
-
Mechanism of Direct C-H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study . The Journal of Organic Chemistry, 2018. [Link]
-
The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism . Molecules, 2022. [Link]
-
Nickel-Catalyzed Reaction of Arylzinc Reagents with N-Aromatic Heterocycles: A Straightforward Approach to C−H Bond Arylation . Journal of the American Chemical Society, 2009. [Link]
-
C-H Bond Activation via Concerted Metalation-Deprotonation at a Palladium(III) Center . ChemRxiv, 2022. [Link]
-
meta-Selective C-H Functionalization of Pyridines . Angewandte Chemie International Edition, 2023. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . RSC Advances, 2025. [Link]
-
Influence of base and solvent on the regioselective sulfonyation of pyridine . ResearchGate. [Link]
-
C-H Functionalization of Pyridines . ResearchGate. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journal of Organic Chemistry, 2020. [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides . Journal of the American Chemical Society, 2005. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring . Angewandte Chemie International Edition, 2011. [Link]
-
Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines . Chemical Communications, 2015. [Link]
-
Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis . Journal of the American Chemical Society, 2008. [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines . Molecules, 2022. [Link]
-
Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates . Organic & Biomolecular Chemistry, 2016. [Link]
-
Photochemical Nickel-Catalyzed C–H Arylation: Synthetic Scope and Mechanistic Investigations . Journal of the American Chemical Society, 2016. [Link]
-
Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates . Angewandte Chemie International Edition, 2024. [Link]
-
Arylation Using a Palladium(II)/Palladium(IV) Catalyst System . ResearchGate. [Link]
-
Nickel‐Catalyzed Reaction of Arylzinc Reagents with N‐Aromatic Heterocycles: A Straightforward Approach to C—H Bond Arylation of Electron‐Deficient Heteroaromatic Compounds . ChemInform, 2010. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines . Catalysts, 2018. [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines . Journal of the American Chemical Society, 2009. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers . Journal of the American Chemical Society, 2012. [Link]
-
Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism . ACS Catalysis. [Link]
-
Direct Arylation in the Presence of Palladium Pincer Complexes . Molecules, 2015. [Link]
-
Directed Photochemically-Mediated Nickel-Catalyzed (Hetero)arylation of Aliphatic C–H Bonds . Journal of the American Chemical Society, 2022. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines . European Journal of Organic Chemistry, 2015. [Link]
-
Synthesis of Heteroarylated Pyridines via a Double CÀ H Bond Functionalization using Palladium-catalyzed 1,4-Migration/Direct Heteroarylation Sequence . Chemistry – A European Journal, 2016. [Link]
-
Optimization of the pyridine directed direct arylation of 11 a . ResearchGate. [Link]
-
Aryl quaternization of electron-deficient pyridines under copper catalysis . ResearchGate. [Link]
-
C–H Arylation in the Synthesis of π-Conjugated Polymers . ACS Macro Letters, 2016. [Link]
-
How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. [Link]
-
Overcoming the Limitations of γ- and δ-C-H Arylation of Amines through Ligand Development . Journal of the American Chemical Society, 2018. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry . ACS Central Science. [Link]
-
Direct C-H Arylation . CHIMIA, 2022. [Link]
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- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
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- 17. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Arylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds, yet the synthesis of 2-arylpyridines presents unique hurdles.[1][2] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can significantly impact catalyst activity and reaction outcomes.[1][3] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: Why is the yield of my 2-arylpyridine product consistently low?
Low yields in the Suzuki coupling of 2-halopyridines are a frequent challenge.[1] Several factors can contribute to this issue, often acting in concert.
Potential Cause A: Catalyst Deactivation
The nitrogen atom of the 2-halopyridine can coordinate with the palladium catalyst, forming inactive or less active species, thereby stalling the catalytic cycle.[1][3]
-
Expert Insight: This coordination is a primary reason for the difficulty in coupling 2-substituted pyridines compared to their 3- or 4-substituted counterparts. The proximity of the nitrogen to the reaction center facilitates this inhibitory interaction.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type dialkylbiaryl phosphines can sterically shield the palladium center, preventing pyridine coordination and promoting the desired catalytic cycle.[4][5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for this transformation.[6] Consider using more robust pre-catalysts like Pd₂(dba)₃ in combination with a suitable ligand or specialized catalysts like PEPPSI-type pre-catalysts.[6][7]
-
Potential Cause B: Inefficient Transmetalation
The transmetalation step, where the aryl group is transferred from the boronic acid to the palladium complex, can be sluggish, particularly with electron-deficient heteroaryl boron reagents.[1][8]
-
Expert Insight: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[5][9]
-
Solution:
-
Base Optimization: The choice of base is critical.[9][10] While common bases like Na₂CO₃ and K₂CO₃ can be effective, stronger bases like K₃PO₄ are often required for challenging couplings involving 2-halopyridines.[5][6][9] In some cases, fluoride sources like KF or CsF can be beneficial.[8][11]
-
Solvent System: The solvent mixture can influence the solubility of the base and the boronate species.[7] A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve the inorganic base and facilitate the reaction.[7][12][13]
-
Potential Cause C: Protodeboronation of the Boronic Acid
2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1][8][11][14] This decomposition of the starting material directly reduces the potential yield.
-
Solution:
-
Use More Stable Boron Reagents: Instead of boronic acids, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][7] These are generally more resistant to premature decomposition.
-
Milder Conditions: If possible, use lower reaction temperatures and shorter reaction times to minimize the exposure of the boronic acid to conditions that favor protodeboronation.[11]
-
Anhydrous Conditions: While water is often necessary to dissolve the base, using anhydrous solvents with a soluble organic base can sometimes mitigate protodeboronation.[11] However, it's worth noting that even anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[15]
-
Question 2: I am observing significant amounts of side products. How can I improve the selectivity?
The formation of side products not only lowers the yield of the desired 2-arylpyridine but also complicates purification. The two most common side products are the homocoupled biaryl from the boronic acid and the dehalogenated pyridine starting material.
Side Product A: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or Pd(II) species.[5][7][11][14][16]
-
Mechanism Insight: Homocoupling can occur when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, consuming two molecules of the boronic acid in the process.[14] Oxygen can also facilitate oxidative pathways that lead to homocoupling.[7][17]
-
Solution:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[4][11] Maintain an inert atmosphere throughout the reaction.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[7]
-
Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[18]
-
Side Product B: Dehalogenation of the 2-Halopyridine
In this side reaction, the halogen on the pyridine ring is replaced by a hydrogen atom, leading to the formation of pyridine as a byproduct.[4][7]
-
Mechanism Insight: Dehalogenation is often mediated by a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[4][7] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[4]
-
Solution:
-
Ligand and Base Choice: The selection of ligand and base can influence the formation of Pd-H species. Using bulky, electron-rich ligands can sometimes disfavor the pathway leading to dehalogenation.[4] Avoid strong alkoxide bases if possible, and consider using weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄.[4]
-
Solvent Selection: Be cautious with solvents that can act as hydride sources, such as alcohols.[4][7] If dehalogenation is a significant issue, consider switching to a non-protic solvent system.
-
Halide Reactivity: The tendency for dehalogenation generally follows the order I > Br > Cl.[4] If you are using a 2-bromopyridine and observing significant dehalogenation, switching to a 2-chloropyridine (which may require more forcing conditions for the desired coupling) could be a viable strategy.[4][19]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with 2-chloropyridines?
A1: 2-Chloropyridines are less reactive than their bromo or iodo counterparts, making the initial oxidative addition step more challenging.[7] Highly active catalyst systems are generally required.[5] Combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5] These ligands promote the difficult oxidative addition step and stabilize the catalyst.[5]
Q2: How critical is the choice of base, and what are the best options?
A2: The base is critical as it activates the boronic acid for transmetalation.[5][9] There is no single "best" base, as the optimal choice depends on the specific substrates, ligand, and solvent.[7] However, for challenging 2-arylpyridine couplings, K₃PO₄ is a frequently used and effective strong base.[5][6] Weaker bases like K₂CO₃ or Na₂CO₃ can also work well, particularly with more reactive substrates.[9][20]
Q3: Can I run the reaction open to the air?
A3: It is strongly recommended to perform Suzuki couplings under an inert atmosphere (nitrogen or argon).[11] Oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that reduces your yield.[7][11] While some robust catalyst systems may show some tolerance to air, achieving high yields and reproducibility is best accomplished by excluding oxygen.
Q4: Does the order of addition of reagents matter?
A4: Yes, the order of addition can be important. It is generally good practice to combine the 2-halopyridine, boronic acid derivative, and base in the flask first. The solvent is then added, and the mixture is thoroughly degassed. The palladium catalyst and ligand are typically added last, just before heating the reaction. This ensures that the catalyst is introduced into an oxygen-free environment, minimizing catalyst degradation and side reactions.
Q5: My reaction is not going to completion. What should I try?
A5: If your reaction stalls, consider the following:
-
Increase Temperature: Higher temperatures can overcome the activation energy for difficult steps like oxidative addition, but be mindful that this can also increase the rate of side reactions.[5]
-
Increase Catalyst Loading: While typical loadings are 1-3 mol%, increasing it to 5 mol% might be necessary for particularly challenging substrates.
-
Re-evaluate Your Conditions: Refer back to the troubleshooting guide to ensure your choice of ligand, base, and solvent are optimal for your specific substrates. A systematic screening of these parameters may be necessary.[7][21]
Data & Protocols
Parameter Comparison Table
The following table summarizes key reaction parameters and their impact on the synthesis of 2-arylpyridines. This is a general guide, and optimization will be specific to your substrates.
| Parameter | Common Options | Key Considerations for 2-Arylpyridines |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ and Pd(OAc)₂ are versatile precursors. PdCl₂(dppf) is also a common choice.[6][12][22] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHCs | Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen.[4][5][23] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is often effective for less reactive halides.[5][6] The choice is substrate and solvent dependent. |
| Boron Reagent | Boronic Acid, Pinacol Boronate Ester, Trifluoroborate | Esters and trifluoroborates are more stable and less prone to protodeboronation than boronic acids.[1][7] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A polar aprotic solvent with water is common to dissolve the inorganic base.[7][13][24] |
| Temperature | 80-110 °C | Higher temperatures may be needed for 2-chloropyridines, but can also increase side reactions.[5][12] |
Experimental Protocols
Standard Protocol for Suzuki Coupling of 2-Bromopyridine
This protocol is a good starting point for optimization.
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 mixture). The total concentration should be around 0.1-0.2 M with respect to the 2-bromopyridine.
-
Catalyst Addition: Add Pd₂(dba)₃ (e.g., 2 mol %) and SPhos (e.g., 4.4 mol %).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Challenging 2-Chloropyridine Coupling
This protocol employs conditions often required for less reactive chlorides.
-
Setup: To a dry reaction vial, add the 2-chloropyridine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Place the vial in a glovebox or seal and purge thoroughly with argon.
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) followed by degassed 1,4-dioxane.
-
Reaction: Seal the vial tightly and heat to 110 °C in a pre-heated oil bath or heating block.
-
Monitoring and Workup: Follow steps 6-8 from the standard protocol.
Visualizing Key Processes
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and address common issues in your 2-arylpyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 2-Phenylpyridine
Subject: Optimization & Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling of 2-Halopyridines Ticket ID: CHEM-SUP-2PP-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction
You are encountering difficulties in synthesizing 2-phenylpyridine. This is a deceptively simple structure that presents a "perfect storm" of catalytic challenges: catalyst poisoning by the pyridine nitrogen, electronic deactivation of the 2-position, and protodeboronation of the boronic acid.
This guide moves beyond generic Suzuki conditions to provide a field-validated protocol specifically engineered for 2-substituted pyridines.
Module 1: The "Zero Yield" Scenario (Catalyst Death)
Symptom: Starting material (2-halopyridine) remains unconsumed. The reaction mixture stays clear or turns black (Pd precipitation) immediately.
Root Cause Analysis
The nitrogen atom in the pyridine ring is a strong
Troubleshooting Protocol
Q: I am using Pd(PPh
-
Fix: Switch to Buchwald Ligands (SPhos or XPhos). These ligands are bulky and electron-rich.[1] The bulk creates a "steric wall" that physically prevents the pyridine nitrogen from binding to the Pd center, while the electron richness facilitates oxidative addition into the difficult C-Cl bond.[1]
Q: My 2-Chloropyridine is unreactive, but 2-Bromopyridine works. I need to use the Chloride. A: The C-Cl bond strength is significantly higher.
-
Fix: You must increase the catalytic activity.[1]
-
Ligand: Use XPhos or SPhos (SPhos is generally superior for 2-pyridyl systems).
-
Solvent: Switch from DMF (which can coordinate to Pd) to Toluene/Water (10:1) or Dioxane/Water .
-
Temperature: Increase to 100–110°C.
-
Visualizing the Failure Mode
The following diagram illustrates how the pyridine nitrogen arrests the catalytic cycle.
Module 2: The "Low Yield" Scenario (Side Reactions)
Symptom: Starting material is consumed, but yield is <50%. Significant byproducts observed (benzene, biphenyl).
Data Analysis: Common Impurities
| Retention Time (Rel) | Identity | Origin | Solution |
| 0.2 | Benzene | Protodeboronation of Phenylboronic Acid | Use milder base; reduce water; add excess boronic acid. |
| 0.8 | Biphenyl | Homocoupling of Boronic Acid | Degas solvents thoroughly (O2 promotes this); lower catalyst loading. |
| 0.5 | Phenol | Oxidation of Boronic Acid | Use H2O2 quench (workup artifact) or rigorous exclusion of air. |
Troubleshooting Protocol
Q: I see large amounts of benzene in my crude NMR. Where did my boronic acid go? A: You are suffering from Protodeboronation .[2][3] This is accelerated by high pH and high temperature. The base attacks the Boron, and then a proton (from water) cleaves the C-B bond.
-
Fix 1 (Buffer pH): Switch from strong bases (Na
CO , NaOH) to K PO (Potassium Phosphate). It provides a "buffered" basicity that is sufficient for transmetallation but slower for deboronation. -
Fix 2 (Stoichiometry): Phenylboronic acid is cheap. Use 1.5 to 2.0 equivalents to account for the portion that will inevitably decompose.
Q: Can I use anhydrous conditions to stop protodeboronation? A: No. The Suzuki mechanism requires a trace of water (or a hydroxide source) to form the reactive boronate species.
-
Optimization: Use a biphasic system (Toluene/Water 10:1) rather than a miscible one (DMF/Water). This keeps the bulk of the boronic acid in the organic phase, protecting it from the high concentration of hydroxide in the aqueous phase.
Module 3: Purification (The "Acid-Base" Hack)
Issue: 2-Phenylpyridine is an oil or low-melting solid that is difficult to separate from phosphine oxides and homocoupled byproducts by column chromatography alone.
The Self-Validating Purification Protocol: Because the product is a pyridine, it is basic. We can toggle its solubility.
-
Extraction: Dilute crude reaction with Ethyl Acetate.
-
Acid Wash (Critical Step): Wash the organic layer with 1M HCl (3x) .
-
Logic: 2-Phenylpyridine becomes protonated (pyridinium salt) and moves into the Aqueous Layer .
-
Impurities: Biphenyl, Phosphine Oxides, and unreacted halides remain in the Organic Layer .
-
-
Discard Organic Layer.
-
Basify: Take the aqueous layer (containing your product) and slowly add NaOH or Na
CO until pH > 10. The solution will turn cloudy as the free base precipitates. -
Re-Extract: Extract the now-basic aqueous layer with Ethyl Acetate or DCM.
-
Result: The organic layer now contains >95% pure 2-phenylpyridine.
SOP: High-Yield Synthesis of 2-Phenylpyridine
Objective: Synthesis of 2-phenylpyridine from 2-chloropyridine (Scale: 1.0 mmol).
Reagents
-
Substrate: 2-Chloropyridine (1.0 equiv, 113 mg)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg)
-
Catalyst: Pd(OAc)
(2 mol%, 4.5 mg) -
Ligand: SPhos (4 mol%, 16.4 mg) — Ratio L:M = 2:1 is critical.
-
Base: K
PO (2.0 equiv, 424 mg) -
Solvent: Toluene (4 mL) / Water (0.4 mL) — Degassed.
Step-by-Step Workflow
-
Pre-complexation (The "Activation" Step):
-
In a vial, dissolve Pd(OAc)
and SPhos in 1 mL of Toluene. Stir at RT for 5 minutes. -
Why? This allows the reduction of Pd(II) to Pd(0) and ligation to occur before the pyridine substrate can poison the metal.
-
-
Reaction Assembly:
-
Add 2-Chloropyridine, Phenylboronic acid, and K
PO to a reaction tube equipped with a stir bar. -
Add the remaining Toluene (3 mL) and Water (0.4 mL).
-
Add the pre-complexed Catalyst solution.
-
-
Inerting:
-
Sparge with Argon/Nitrogen for 5 minutes or perform 3 vacuum/backfill cycles.
-
Why? Oxygen causes homocoupling of boronic acid and oxidizes the phosphine ligand.
-
-
Execution:
-
Heat to 100°C for 12–16 hours.
-
Checkpoint: The reaction should turn from yellow/orange to black (Pd precipitation) only after completion. Early blacking out indicates ligand failure.
-
-
Workup:
-
Cool to RT. Perform the Acid-Base Extraction detailed in Module 3.
-
Decision Logic for Optimization
Use this flowchart to diagnose yield issues during your campaign.
References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Palladium Catalysts for the Suzuki-Miyaura Reaction." Organic Letters. (Demonstrates the efficacy of SPhos type ligands for hindered/heterocyclic substrates).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Definitive guide on protodeboronation mechanisms and base selection).
-
BenchChem Technical Support. (2025). "Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine." (Specific protocols for chloropyridine activation).
-
Organic Syntheses. (1938). "2-Phenylpyridine."[4][5] Org.[6][7] Synth. 1938, 18, 70. (Historical context and physical properties for purification).
- Li, J. J. (2018). Name Reactions for Homologations, Part I. (Detailed discussion on the mechanism of palladium poisoning by pyridine nitrogen).
Sources
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency. Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your Suzuki coupling reactions.
Troubleshooting Guide: Diagnosing and Resolving Homocoupling Issues
This section is designed to help you identify the root cause of excessive homocoupling and implement effective solutions.
Question: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is the most likely cause and my first line of defense?
Answer:
The most frequent culprit behind boronic acid homocoupling is the presence of molecular oxygen in your reaction vessel.[1][2] Oxygen can interfere with the catalytic cycle in a couple of ways, primarily by oxidizing the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then participate in a competing catalytic cycle that exclusively promotes the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl byproduct and reducing the yield of your desired cross-coupled product.[1][5]
Your immediate course of action should be to rigorously exclude oxygen from your reaction system.
Protocol 1: Rigorous Degassing of Reaction Mixtures
This protocol outlines two effective methods for removing dissolved oxygen from your reaction solvent and mixture.
Method A: Inert Gas Sparging
-
Combine your aryl halide, boronic acid derivative, base, and solvent in the reaction flask.
-
Insert a long needle connected to a source of inert gas (high-purity argon or nitrogen) and ensure the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solution for a minimum of 15-30 minutes. For larger volumes, extend the sparging time.[1]
-
After sparging, remove the needles and add your palladium catalyst and ligand under a positive pressure of the inert gas.
-
Seal the reaction vessel and maintain it under an inert atmosphere for the duration of the reaction.
Method B: Freeze-Pump-Thaw Cycles
This method is particularly effective for achieving very low oxygen levels.[6]
-
Place your reaction mixture (excluding the catalyst) in a Schlenk flask.
-
Freeze the mixture by immersing the flask in a cold bath (e.g., liquid nitrogen) until it is completely solid.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the cold bath.
-
Allow the mixture to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[6]
-
After the final cycle, backfill the flask with an inert gas before adding the catalyst.
Question: I've improved my degassing technique, but homocoupling is still an issue. Could my choice of palladium source be the problem?
Answer:
Yes, the choice of your palladium source can significantly influence the extent of homocoupling.[7] If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), an in-situ reduction to the active Pd(0) species is required to initiate the catalytic cycle.[3][8] This reduction can sometimes be facilitated by the homocoupling of two boronic acid molecules, which consumes your starting material and generates the unwanted biaryl byproduct.[1][5][8]
To mitigate this, consider the following strategies:
-
Switch to a Pd(0) Source: Using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous as it does not require an initial reduction step and can directly enter the catalytic cycle.[7]
-
Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help to minimize side reactions like homocoupling.[7][8]
Question: How do ligands influence homocoupling, and which ones should I choose?
Answer:
Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8] The right ligand can significantly suppress homocoupling by promoting the desired cross-coupling pathway.
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[7] Their steric bulk can sterically hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the rate-determining reductive elimination step of the cross-coupling cycle.[9]
-
Avoid Easily Oxidized Ligands: In the presence of residual oxygen, some phosphine ligands can be oxidized. This can lead to the formation of palladium species that are more prone to promoting homocoupling.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling in Suzuki reactions?
A1: There are two primary pathways for homocoupling:
-
Oxygen-Mediated Pathway: In the presence of oxygen, Pd(0) is oxidized to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0).[4] This process is often referred to as an oxo-palladium pathway.[4][10][11]
-
Pd(II)-Mediated Pathway (in the absence of oxygen): When using a Pd(II) precatalyst, the reduction to the active Pd(0) can occur via a stoichiometric reaction with the boronic acid. In this process, two molecules of the boronic acid react with the Pd(II) source to produce one molecule of the homocoupled product and the catalytically active Pd(0).[1][5]
Below is a diagram illustrating the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki catalytic cycle versus the competing homocoupling pathway.
Q2: Can the choice of base affect the amount of homocoupling?
A2: Yes, the base is a critical component of the reaction, primarily responsible for activating the boronic acid for transmetalation.[12][13] While its primary role is in the main catalytic cycle, an inappropriate choice can inadvertently promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred as they are effective in promoting the desired reaction without being overly aggressive, which can sometimes lead to decomposition of sensitive substrates or the catalyst.[3][7] The optimal base is often substrate-dependent, and screening may be necessary.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 | [7] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 | [14] |
| 3 | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 30 | 85 | [14] |
| 4 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 40 | [14] |
This table is illustrative and based on a specific reaction system. Optimal conditions will vary.
Q3: Are there any additives that can help suppress homocoupling?
A3: Yes, in some cases, the addition of a mild reducing agent can help suppress homocoupling. For instance, potassium formate has been shown to minimize the concentration of free Pd(II) in the reaction mixture, thereby inhibiting the homocoupling pathway without significantly interfering with the main catalytic cycle.[1][5] This strategy can be particularly useful when complete exclusion of oxygen is challenging.
Q4: My boronic acid is unstable. Could this be contributing to homocoupling and other side reactions?
A4: Absolutely. The stability of the boronic acid is crucial for a successful Suzuki reaction. Unstable boronic acids, especially certain heteroaryl boronic acids, are prone to decomposition pathways like protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.[8] This not only reduces the concentration of the desired nucleophile but can also lead to a more complex reaction mixture. To improve stability, consider using boronic esters, such as pinacol esters, which are generally more robust and less prone to decomposition.[8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity. American Chemical Society. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. ResearchGate. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Boronic acid. YouTube. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Alternative Purification Techniques for Polar Organic Compounds
Welcome to the Technical Support Center for the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying polar molecules. Traditional normal-phase chromatography on silica often results in irreversible binding, while standard reversed-phase chromatography can lead to poor or no retention.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification strategies. Our goal is to empower you with the knowledge to select the appropriate technique and troubleshoot common issues, ensuring the successful purification of your target compounds.
Purification Strategy Decision Guide
Choosing the right purification technique is paramount. The decision process should be guided by the physicochemical properties of your analyte, such as its polarity, ionizability (pKa), and solubility.
}
Decision workflow for selecting a purification technique.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar compounds using alternative techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem 1: Poor or No Analyte Retention
-
Probable Cause: The mobile phase is too "strong" (i.e., has too high a water content). In HILIC, water is the strong, eluting solvent.[3]
-
Solution: Decrease the aqueous portion of your mobile phase. HILIC separations typically start with a high percentage of organic solvent (e.g., >80% acetonitrile).[4]
-
-
Probable Cause: The column has not been properly equilibrated. The formation of a stable water layer on the polar stationary phase is critical for the HILIC retention mechanism.[3]
-
Probable Cause: The sample is dissolved in a solvent that is too strong (e.g., 100% water).
Problem 2: Poor Peak Shape (Broadening, Splitting, or Tailing)
-
Probable Cause: Mismatch between the sample solvent and the mobile phase. Injecting a sample in a strong solvent will cause the analyte to move through the column too quickly, leading to band broadening.[3][6]
-
Solution: Re-dissolve the sample in the initial mobile phase or a solvent with a high organic content (e.g., 75:25 acetonitrile/methanol).[3]
-
-
Probable Cause: Insufficient buffer concentration, leading to secondary interactions with the stationary phase.[7]
-
Probable Cause: Column overloading.
-
Solution: Reduce the sample injection volume or the concentration of the sample. Recommended injection volumes are typically 0.5-5µL for a 2.1mm ID column.[7]
-
Problem 3: Retention Time Drift or Poor Reproducibility
-
Probable Cause: Insufficient re-equilibration time between injections. The adsorbed water layer on the stationary phase must be fully re-established to ensure reproducible retention times.[3][7]
-
Solution: Ensure a minimum of 10 column volumes for re-equilibration between gradient runs.[3]
-
-
Probable Cause: The mobile phase pH is too close to the analyte's pKa, causing shifts in its ionization state.[7]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
-
-
Probable Cause: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a stable temperature.
-
Reversed-Phase Chromatography (RPC) for Polar Compounds
Problem 1: Insufficient Retention (Analyte Elutes in Void Volume)
-
Probable Cause: The analyte is too polar for a traditional C18 stationary phase and has a higher affinity for the polar mobile phase.[1]
-
Solution 1: Modify the Mobile Phase. Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol). For some compounds, a 100% aqueous mobile phase may be necessary.[8]
-
Solution 2: Adjust pH. For ionizable compounds, adjust the mobile phase pH to suppress ionization. This increases the compound's hydrophobicity and retention.[8][9] For acids, a low pH mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) will neutralize them, increasing retention.[9]
-
Solution 3: Use Ion-Pairing Agents. Add an ion-pairing reagent with a charge opposite to that of the analyte (e.g., hexane sulfonate for bases). This forms a neutral ion pair that is better retained by the non-polar stationary phase.[8][9] Note that these agents can be difficult to remove from the column and are often not compatible with mass spectrometry.
-
Problem 2: "Phase Collapse" or "Dewetting" with Highly Aqueous Mobile Phases
-
Probable Cause: Using a traditional, high-density C18 column with a mobile phase containing more than 95-98% water. The high surface tension of water can expel it from the pores of the stationary phase, leading to a dramatic loss of retention.[2][9]
Ion-Exchange Chromatography (IEX)
Problem 1: No Binding of Target Compound to the Column
-
Probable Cause: Incorrect buffer pH. The analyte must be charged to bind to the IEX resin.
-
Solution: For cation exchange (negatively charged resin), the buffer pH must be below the analyte's isoelectric point (pI) to ensure the analyte has a net positive charge.[11] For anion exchange (positively charged resin), the buffer pH must be above the pI for the analyte to have a net negative charge.[11]
-
-
Probable Cause: The ionic strength of the sample or loading buffer is too high.
-
Solution: Ensure the sample is in a low-salt buffer. If necessary, desalt the sample before loading. The starting buffer should have a low ionic strength to facilitate binding.[12]
-
Problem 2: Low Recovery / Compound Does Not Elute
-
Probable Cause: The elution conditions are too weak. The interaction between the analyte and the resin is too strong.
-
Solution 1: Increase Salt Concentration. Perform a gradient or step-elution with increasing salt concentration (e.g., NaCl). The salt ions will compete with the analyte for binding sites on the resin, causing the analyte to elute.[11]
-
Solution 2: Change pH. Elute by changing the pH of the buffer towards the analyte's pI. As the analyte's net charge approaches zero, its affinity for the resin will decrease, and it will elute.[12]
-
Frequently Asked Questions (FAQs)
Q1: When should I choose HILIC over Reversed-Phase for my polar compound? A1: HILIC is generally preferred for very polar, hydrophilic analytes that show little to no retention on even specialized aqueous-stable reversed-phase columns.[13] It is particularly effective for compounds like sugars, amino acids, and polar metabolites. If your compound is moderately polar, a polar-endcapped or embedded polar group reversed-phase column might provide sufficient retention and is often easier to implement than HILIC.[13]
Q2: What is Mixed-Mode Chromatography and when is it useful? A2: Mixed-mode chromatography uses a stationary phase with multiple retention mechanisms, such as a combination of reversed-phase (e.g., C18) and ion-exchange functionalities. This approach is highly effective for separating complex mixtures containing compounds with varying polarities and charge states, as it can retain both polar and nonpolar analytes simultaneously.
Q3: Can I use Supercritical Fluid Chromatography (SFC) for polar compounds? A3: Yes, modern SFC is a powerful technique for purifying polar compounds.[14] While the primary mobile phase, supercritical CO₂, is nonpolar, its elution strength can be significantly increased by adding polar co-solvents (modifiers) like methanol.[15] SFC offers advantages such as high speed, reduced organic solvent consumption, and compatibility with a wide range of polar stationary phases.[14][16] It is particularly advantageous for chiral separations of polar molecules.[16]
Q4: How do I choose the correct stationary phase for my polar compound? A4: The choice depends on the primary retention mechanism you want to exploit. The general principle is that the stationary phase should have similar polarity characteristics to your sample components.[17]
-
For HILIC: Use a polar stationary phase like bare silica, or bonded phases such as diol, amide, or amino.[2][3][18]
-
For Reversed-Phase: For moderately polar compounds, use polar-endcapped or embedded polar group C18/C8 columns. Phenyl-hexyl phases can also offer alternative selectivity.[19]
-
For Ion-Exchange: The choice depends on the charge of your analyte. Use a cation exchanger (e.g., with sulfonate groups) for positively charged analytes and an anion exchanger (e.g., with quaternary amine groups) for negatively charged analytes.[20]
Q5: My polar compound is a base and it tails badly on every column. What can I do? A5: Peak tailing for basic compounds is often caused by strong, unwanted interactions with acidic silanol groups on the surface of silica-based stationary phases.[19]
-
Solution 1 (RPC/HILIC): Use a high-purity, modern silica column that is well end-capped to minimize exposed silanols. Adding a small amount of a basic modifier (e.g., triethylamine) or using a buffer at a higher pH (if the column allows) can help saturate the silanol sites and improve peak shape.
-
Solution 2 (Alternative Phases): Consider using a non-silica-based column (e.g., polymer-based) or a different stationary phase like alumina, which can be less acidic.[21] Amino-functionalized columns can also be effective for purifying basic compounds.[21]
Data & Protocols
Table 1: Comparison of Alternative Purification Techniques
| Technique | Stationary Phase Type | Mobile Phase | Elution Principle | Best Suited For | Key Limitations |
| HILIC | Polar (Silica, Diol, Amide)[18] | High Organic (>80%) with a small amount of aqueous buffer[4] | Partitioning into an adsorbed aqueous layer on the stationary phase surface.[3] | Very polar, hydrophilic, water-soluble compounds (e.g., carbohydrates, nucleosides).[18] | Requires long equilibration times; sensitive to mobile phase composition and sample solvent.[3] |
| Aqueous RPC | Non-polar but aqueous-stable (Polar-endcapped C18, Embedded Polar Group)[8] | High Aqueous (up to 100%) with organic modifier (MeOH, ACN)[8] | Hydrophobic interactions. | Moderately polar ionizable and non-ionizable compounds. | May still provide insufficient retention for extremely polar analytes. |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic)[20] | Aqueous buffers. | Reversible electrostatic interactions.[20] Elution by increasing salt concentration or changing pH.[12] | Ionizable/charged compounds (acids, bases, proteins, nucleotides).[11][22] | Only applicable to charged molecules; can be sensitive to buffer conditions. |
| Supercritical Fluid (SFC) | Typically polar (similar to Normal Phase & HILIC)[14][16] | Supercritical CO₂ with a polar organic co-solvent (e.g., Methanol)[15] | Adsorption and partitioning. | Chiral compounds, thermally labile molecules, and a wide range of polarities.[16] | Requires specialized high-pressure equipment. |
Protocol 1: General HILIC Method Development Workflow
This protocol provides a starting point for developing a HILIC separation method.
}
Step-by-step HILIC method development workflow.
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase) based on analyte properties. A bare silica column is a good starting point.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of a volatile buffer such as ammonium formate or ammonium acetate in high-purity water. Adjust pH if necessary (a common starting pH is 3-5).
-
Mobile Phase B (Organic): High-purity acetonitrile.
-
-
Column Installation & Equilibration:
-
Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible (e.g., 95% acetonitrile).[3]
-
Initial Gradient Run:
-
Set the flow rate appropriate for the column dimensions.
-
Inject a small volume of the sample (1-5 µL).
-
Run a broad gradient to scout for elution, for example:
-
Time 0-15 min: 95% B to 60% B
-
Time 15-17 min: Hold at 60% B
-
Time 17.1-27 min: Return to 95% B and re-equilibrate (ensure at least 10 column volumes).[3]
-
-
-
Optimization: Based on the initial run, adjust the gradient slope, buffer concentration, or pH to improve the separation and peak shape of the target compounds.[7]
References
-
How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek Resource Hub. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Retaining Polar Compounds. (2014, August 22). LCGC. [Link]
-
What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Waters. [Link]
-
How Good is SFC for Polar Analytes? (2015, October 28). Chromatography Today. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub. [Link]
-
Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. (2005). ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Hot Tips on HILIC. (2012, April 1). LCGC International. [Link]
-
Choosing Your LC Stationary Phase. (2019, June 18). YouTube. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Ion Exchange Chromatography: Principle, Parts, Steps, Uses. (2024, May 21). Microbe Notes. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent. [Link]
-
Is there any method other than column chromatography to purify compound. (2017, January 31). ResearchGate. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit. [Link]
-
Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
Sources
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- 2. labex.hu [labex.hu]
- 3. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
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Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Phenylpyridine and its Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of 2-phenylpyridine and its functionalized derivatives represents a critical step in the creation of novel pharmaceuticals, agrochemicals, and materials.[1][2][3] The directed C-H activation of the phenyl ring in 2-phenylpyridine has emerged as a powerful and atom-economical strategy, largely supplanting classical cross-coupling methods that require pre-functionalized starting materials.[4][5] This guide provides an in-depth comparative analysis of the predominant catalytic systems employed for this transformation, with a focus on palladium, copper, and rhodium/iridium catalysts. The discussion is grounded in experimental data to provide a clear, objective comparison of their performance, mechanistic underpinnings, and practical applicability.
The Strategic Importance of C-H Activation in 2-Phenylpyridine Synthesis
The pyridine moiety in 2-phenylpyridine acts as an efficient directing group, facilitating the selective functionalization of the ortho C-H bond of the phenyl ring by a transition metal catalyst.[1][2][4] This inherent reactivity has been extensively exploited to introduce a wide array of functional groups, including aryl, alkyl, acyl, and heteroatom-containing moieties. The choice of catalyst is paramount and dictates the reaction's efficiency, substrate scope, and overall cost-effectiveness.
Palladium-Catalyzed C-H Functionalization: The Workhorse of 2-Phenylpyridine Synthesis
Palladium catalysts are the most extensively studied and widely employed for the C-H functionalization of 2-phenylpyridine.[1][2][3] Their versatility and high efficiency have established them as the benchmark against which other catalytic systems are measured.
Mechanistic Insights into Palladium Catalysis
The generally accepted mechanism for palladium-catalyzed C-H activation of 2-phenylpyridine involves a pyridine-directed cyclopalladation to form a stable five-membered palladacycle intermediate.[4][6][7] This key intermediate then undergoes further reactions, such as oxidative addition, reductive elimination, or insertion, to yield the desired functionalized product and regenerate the active palladium catalyst.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation.
Performance Comparison of Palladium Catalysts
The choice of palladium source, ligands, and oxidants significantly influences the reaction outcome. A variety of palladium salts and complexes have been successfully employed, with Pd(OAc)₂ being a common and effective precursor.[2]
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ / TBHP | 2-Phenylpyridine | Toluene | 74 | [2] |
| [PdCl₂(NCPh)₂] / CuCl₂ | 2-Phenylpyridine | Diphenyl disulfide | 87 | [2] |
| Pd(OAc)₂ | 2-Phenylpyridine | 2-(Phenoxymethyl)oxirane | 92 | [2] |
| Pd(OAc)₂ / Ligand | Aryl Halides | K₄[Fe(CN)₆] | Good to excellent | [8] |
Table 1: Performance of Selected Palladium Catalysts in 2-Phenylpyridine Functionalization.
Experimental Protocol: Palladium-Catalyzed Ortho-Acylation of 2-Phenylpyridine[2]
-
To a reaction vessel, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide (TBHP, 2.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-acylphenyl)pyridine.
Copper-Catalyzed C-H Functionalization: An Economical Alternative
Copper catalysts have gained significant attention as a more sustainable and cost-effective alternative to palladium for C-H functionalization reactions.[9][10][11] While often requiring higher reaction temperatures, copper-based systems have demonstrated excellent efficacy in various transformations, particularly C-N and C-O bond formations.[10][11]
Mechanistic Considerations in Copper Catalysis
The mechanism of copper-catalyzed C-H activation is still a subject of active research, but it is generally believed to proceed through a different pathway than palladium. A plausible mechanism involves the formation of a copper(II) intermediate that undergoes a concerted metalation-deprotonation step.[12] The resulting organocopper species can then react with various coupling partners.
Caption: Proposed cycle for copper-catalyzed C-H amidation.
Performance of Copper Catalysts
Copper(II) acetate is a commonly used and effective catalyst for these transformations.[9][10] The presence of an oxidant, such as molecular oxygen, is often crucial for catalyst turnover.[10][11]
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Cu(OAc)₂ / O₂ | 2-Phenylpyridine | Sulfonamides | Moderate to good | [9][10] |
| Cu(OAc)₂ / O₂ | 2-Phenylpyridine | Carboxamides | Moderate to good | [9][10] |
| Cu(OAc)₂ / O₂ | 2-Phenylpyridine | Anilines | Moderate to good | [9][10] |
| Cu(OAc)₂ / O₂ | 2-Phenylpyridine | Carboxylic acids | Moderate to excellent | [11] |
Table 2: Performance of Copper Catalysts in 2-Phenylpyridine Functionalization.
Experimental Protocol: Copper-Catalyzed Amidation of 2-Phenylpyridine[10]
-
In a reaction tube, combine 2-phenylpyridine (0.70 mmol), Cu(OAc)₂ (0.014 mmol, 20 mol%), and the desired N-reagent (1.39 mmol).
-
Add anisole (ca. 2 mL) and DMSO (0.05 mL) to the mixture.
-
Flush the reaction vessel with oxygen and maintain an oxygen atmosphere (1 atm).
-
Immerse the reaction vessel in a preheated oil bath at 160 °C and stir for 48 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.
-
Wash the silica pad with ethyl acetate and concentrate the filtrate.
-
Purify the crude product by chromatography to obtain the o-amidated 2-phenylpyridine.
Rhodium and Iridium Catalyzed C-H Functionalization: High Activity and Selectivity
Rhodium and iridium catalysts, particularly those with cyclopentadienyl (Cp*) ligands, have emerged as highly active catalysts for the C-H functionalization of 2-phenylpyridine.[13][14] These catalysts often exhibit excellent regioselectivity and functional group tolerance.
Mechanistic Aspects of Rhodium and Iridium Catalysis
The catalytic cycle for rhodium and iridium is believed to be similar to that of palladium, involving a C-H activation step to form a metallacycle.[13] The high reactivity of these metals often allows for reactions to proceed under milder conditions compared to palladium and copper.
Caption: Catalytic cycle for rhodium-catalyzed C-H activation.
Performance of Rhodium and Iridium Catalysts
Studies have shown that the electronic properties of the substituents on the 2-phenylpyridine can significantly affect the reaction rate, with electron-donating groups generally leading to faster reactions.[13]
| Catalyst | Substrate Substituent | Relative Reactivity | Reference |
| [CpIrCl₂]₂ | -OMe | Faster | [13] |
| [CpIrCl₂]₂ | -CH₃ | Faster | [13] |
| [CpIrCl₂]₂ | -CF₃ | Slower | [13] |
| [CpRhCl₂]₂ | -OMe | Faster | [13] |
| [CpRhCl₂]₂ | -CH₃ | Faster | [13] |
| [CpRhCl₂]₂ | -CF₃ | Slower | [13] |
Table 3: Effect of Substituents on the Rate of Iridium and Rhodium-Catalyzed C-H Activation of 2-Phenylpyridines.
Experimental Protocol: Iridium-Catalyzed Synthesis of fac-Tris(2-phenylpyridinato)iridium(III)[15]
-
To a 1 L Parr reactor, add iridium(III) chloride anhydrous (2.18 mmol), 2-phenylpyridine (26.1 mmol), and deionized water (0.65 L).
-
Pressurize the reactor with argon (10.0 psi), stir, and then depressurize. Repeat this cycle three times.
-
Finally, charge the reactor with argon before sealing.
-
Heat the reaction mixture to 205 °C for 48 hours.
-
Cool the reactor to 20 °C using internal cooling coils.
-
Collect the resulting solid by filtration, wash with water, and dry to obtain the crude product.
-
Purify the product by washing with a suitable solvent to remove impurities, affording the desired fac-tris(2-phenylpyridinato)iridium(III).
Conclusion and Future Outlook
The synthesis of 2-phenylpyridine and its derivatives through C-H activation has been significantly advanced by the development of various transition metal catalysts. Palladium-based systems remain the most versatile and widely used, offering a broad substrate scope and high yields.[1][2] Copper catalysts present a more economical and sustainable alternative, particularly for C-N and C-O bond formations, although they may require more forcing reaction conditions.[9][10][11] Rhodium and iridium catalysts exhibit high reactivity and selectivity, often enabling transformations under mild conditions.[13][14]
The choice of an optimal catalyst will depend on the specific synthetic target, desired functional group tolerance, and cost considerations. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, potentially utilizing earth-abundant first-row transition metals and exploring novel reaction pathways.
References
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- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics.
- Preparation of Fac-Tris(2-Phenylpyridin
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
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- Palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines: synthesis of silafluorene equivalents.
- Copper-Catalyzed Amidation of 2-Phenylpyridine with Oxygen as the Terminal Oxidant. The Journal of Organic Chemistry.
- Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine.
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- Copper-Catalyzed Aerobic Synthesis of 2-Arylpyridines from Acetophenones and 1,3-Diaminopropane. Organic Letters.
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- Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines.
- Traditional directed C–H activation of 2-phenylpyridine (top) and boryl.
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- Benchmarking N,N'-diphenylpyridine-2,6-diamine in Catalysis: A Compar
- Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect”.
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- sp² C H activation of 2‐phenylpyridine by ortho acetylation.
- Comparative study of different catalysts for 2-phenylacetonitrile synthesis. Benchchem.
- A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Organic Letters.
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- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.
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A Senior Application Scientist’s Guide to the Cross-Validation of Experimental and Computational Data for 2-Arylpyridines
Introduction: The Imperative of Synergy in Modern Drug Discovery
In the landscape of contemporary drug development, the 2-arylpyridine scaffold is a cornerstone. Its unique electronic properties and structural versatility make it a privileged core in compounds targeting a vast array of biological targets, from kinases to tubulin.[1][2] However, the journey from a promising hit to a clinical candidate is fraught with challenges, demanding an unambiguous understanding of the molecule's structure, conformation, and interactions. Relying on a single source of data, be it purely experimental or wholly computational, is a precarious strategy. True scientific rigor and accelerated discovery emerge from the synergy of both worlds.
The Overall Cross-Validation Workflow
The effective integration of experimental and computational data is not a linear process but a cyclical one. Discrepancies at any stage should prompt a re-evaluation of both the experimental setup and the computational model until a consensus is reached.
Caption: The iterative workflow for cross-validating 2-arylpyridine data.
Part 1: Foundational Experimental Characterization
The goal of the experimental stage is to obtain tangible, physical data about the molecule's structure and properties. These results form the "ground truth" against which all computational models are benchmarked.[3]
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's three-dimensional structure in the solid state.[4] It is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions, which are essential parameters for validating a computed geometry.[5][6]
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Growth (The Art):
-
Dissolve the purified 2-arylpyridine derivative in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/hexane).
-
Employ a slow evaporation or solvent diffusion technique. The key is to allow molecules to pack in a slow, ordered fashion. For example, place the solution in a small vial inside a larger, sealed jar containing a more volatile anti-solvent.
-
Scientist's Note: Crystal growth can be challenging. Screening various solvents and temperatures is often necessary. Patience is paramount; the best crystals often grow over days or weeks.
-
-
Data Collection (The Science):
-
Mount a suitable single crystal (clear, well-defined faces, <0.5 mm) on a goniometer head.[4]
-
Place the mounted crystal in a modern diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a detector collects the resulting diffraction pattern—a series of spots of varying intensity.[4]
-
-
Structure Solution and Refinement:
-
The collected diffraction intensities are processed to generate a set of structure factors.
-
The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.
-
An atomic model is built into this map and refined against the experimental data to optimize the fit, yielding the final structure with precise atomic coordinates.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy provides insight into the molecule's average structure and dynamics in the solution phase—the environment most relevant to its biological activity.[4] For 2-arylpyridines, ¹H and ¹³C NMR are fundamental for confirming connectivity and probing the electronic environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the 2-arylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Scientist's Note: The choice of solvent is critical. It must dissolve the compound without reacting with it. The residual solvent peak will be used as an internal reference, so its location should not obscure important signals.
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube and place it in the spectrometer's magnet (e.g., 400 MHz).[7]
-
Acquire a standard ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra using the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to determine proton ratios and analyze coupling patterns (J-couplings) to establish connectivity.
-
Part 2: In Silico Computational Modeling
Computational chemistry allows us to build a theoretical model of the 2-arylpyridine, predict its properties, and gain insights that are difficult or impossible to measure experimentally.[8][9] The validity of these predictions, however, hinges on the chosen methodology.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its geometry, energy, and other properties.[10] It offers a favorable balance of accuracy and computational cost for molecules of this size.
Computational Protocol: DFT Geometry Optimization and Property Calculation
-
Model Building:
-
Construct an initial 3D model of the 2-arylpyridine using molecular building software.
-
-
Geometry Optimization:
-
Use a quantum chemistry package (e.g., Gaussian, ORCA).
-
Select a functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set .[10][11]
-
Scientist's Note: The B3LYP hybrid functional is widely used because it incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy for many systems. The 6-31G(d) basis set includes polarization functions ('d') on heavy atoms, which are crucial for describing the anisotropic electron density in aromatic systems like pyridines.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. Confirm it is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a subsequent NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method.[11][12]
-
The same B3LYP/6-31G(d) level of theory is often sufficient.[11] The output will be absolute shielding tensor values. These are converted to chemical shifts (δ) by referencing them against the shielding value of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
δ_calc = σ_ref - σ_calc
-
-
UV-Vis Spectra Calculation (TD-DFT):
-
To simulate the electronic absorption spectrum, use Time-Dependent DFT (TD-DFT) on the optimized geometry.[13]
-
This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax).[13]
-
Scientist's Note: The choice of functional can be even more critical for TD-DFT than for geometry optimization. It's good practice to benchmark a few functionals (e.g., B3LYP, PBE0, CAM-B3LYP) against the experimental data to see which provides the best agreement.[14]
-
Caption: Workflow for DFT calculations on a 2-arylpyridine.
Molecular Docking: Probing the Biological Hypothesis
For 2-arylpyridines designed as inhibitors, molecular docking predicts the preferred binding orientation within a target protein's active site.[1][15] The accuracy of this prediction is critically dependent on a validated, low-energy ligand conformation.
Computational Protocol: Molecular Docking
-
Preparation:
-
Ligand: Use the DFT-optimized, low-energy conformation of the 2-arylpyridine. Assign appropriate atom types and charges.
-
Receptor: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Execution:
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock, Glide, MOE) to systematically sample different poses (orientations and conformations) of the ligand within the binding site.[2]
-
The program uses a scoring function to estimate the binding affinity of each pose, ranking them from most to least favorable.
-
-
Analysis:
-
Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key active site residues.
-
Part 3: The Cross-Validation Nexus
This is where we synthesize our data. The goal is to achieve a state of consilience, where the experimental and computational results converge to tell a single, coherent story.
Structural Geometry: Solid-State vs. Gas-Phase
The first point of comparison is the molecular geometry. We compare the bond lengths and dihedral angles from the X-ray crystal structure with those from the DFT-optimized structure.
| Parameter | Experimental (X-ray) | Computational (DFT) | Δ (Abs. Difference) |
| C-C (inter-ring) | 1.485 Å | 1.489 Å | 0.004 Å |
| N-C-C-C (dihedral) | 25.4° | 23.1° | 2.3° |
| Pyridine N-C1 | 1.341 Å | 1.345 Å | 0.004 Å |
| Phenyl C2'-C3' | 1.390 Å | 1.393 Å | 0.003 Å |
Analysis: Small deviations are expected. The X-ray structure reflects the molecule's conformation as influenced by crystal packing forces, while the DFT optimization typically represents an isolated molecule in the gas phase. A close agreement (e.g., bond lengths within ~0.02 Å, angles within ~3°) provides strong confidence in the computational model.[13] Significant discrepancies may suggest a strong influence of intermolecular interactions in the solid state or an inadequate level of theory.
NMR Chemical Shifts: Validating the Electronic Structure
Comparing the experimental NMR chemical shifts with the scaled, DFT-calculated values provides a sensitive test of whether the computational model accurately represents the molecule's electronic environment.[11][16]
| Atom | Experimental δ (ppm) | Calculated σ (ppm) | Scaled Calculated δ (ppm)* | Δ (Abs. Difference) |
| H3 (Pyridine) | 7.85 | 23.98 | 7.88 | 0.03 |
| H4 (Pyridine) | 7.32 | 24.52 | 7.34 | 0.02 |
| C2 (Pyridine) | 155.4 | 28.11 | 155.8 | 0.4 |
| C2' (Phenyl) | 138.1 | 45.55 | 138.4 | 0.3 |
*Scaled values are obtained using a linear regression derived from a set of known compounds or standard equations. This accounts for systematic errors in the calculation.
Analysis: A strong linear correlation between the experimental and calculated shifts across all atoms is the goal. For ¹³C, deviations of less than 2-3 ppm are typically considered a good fit. This validation is powerful for assigning ambiguous signals in the experimental spectrum or for distinguishing between possible isomers or tautomers.[16][17]
UV-Vis Spectra: Probing Electronic Transitions
Comparing the experimental λmax with the value predicted by TD-DFT validates our understanding of the molecule's frontier molecular orbitals (HOMO-LUMO gap), which are critical for its reactivity and photophysical properties.[13]
| Method | λmax (nm) |
| Experimental (in CH₂Cl₂) | 310 nm |
| TD-DFT (B3LYP/6-31G(d)) | 302 nm |
| TD-DFT (PBE0/6-31G(d)) | 308 nm |
Analysis: The TD-DFT calculation should reproduce the experimental λmax within a reasonable margin (e.g., 10-20 nm).[13] Discrepancies can often be traced to solvent effects (which can be modeled computationally using methods like PCM) or the choice of functional. Achieving good agreement confirms that the model accurately describes the key electronic transitions.
Validated Docking: From Plausible to Probable
A docking pose generated using a non-validated ligand structure is purely speculative. However, a pose generated from a structure that has been rigorously cross-validated against experimental data carries significantly more weight.
Caption: Validating the ligand structure before molecular docking.
By using a validated ligand conformation, we reduce the conformational search space for the docking algorithm and increase the probability that the top-ranked pose represents a physically relevant binding mode. This validated binding hypothesis can then be used to confidently design the next generation of 2-arylpyridine derivatives with improved potency and selectivity.[18][19]
Conclusion: A Unified Approach to Molecular Understanding
The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a discovery process. It forces a deeper interrogation of our results, revealing subtleties in structure and behavior that would be missed by a monolithic approach. For 2-arylpyridines in a drug discovery pipeline, this integrated strategy transforms ambiguity into certainty, providing a solid, multi-faceted foundation for critical decision-making. By embracing the synergy between the empirical and the theoretical, we can navigate the complexities of molecular science with greater confidence and precision.
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Frontier in Medical and Health Research. (2025). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. [Link]
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National Center for Biotechnology Information (PMC). A Review on Applications of Computational Methods in Drug Screening and Design. [Link]
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Fiveable. Validation of computational results with experimental data. [Link]
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MDPI. (2024). Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. [Link]
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National Center for Biotechnology Information (PMC). (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. [Link]
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National Center for Biotechnology Information (PMC). (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. [Link]
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ResearchGate. Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. [Link]
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MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]
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ACS Publications. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. [Link]
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ACS Publications. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. [Link]
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Scilit. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. [Link]
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MDPI. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]
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A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 2-Phenylpyridine Synthesis
Introduction: 2-Phenylpyridine (2-PhPy) is a cornerstone molecule in modern materials science and medicinal chemistry. Its rigid, planar structure and unique photophysical properties make it a prized ligand in the synthesis of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and a valuable scaffold in the development of novel therapeutics.[1][2] The performance of these high-value materials is critically dependent on the isomeric purity of the 2-PhPy starting material. The presence of even trace amounts of its positional isomers, 3-phenylpyridine (3-PhPy) and 4-phenylpyridine (4-PhPy), can drastically alter the electronic properties, crystal packing, and ultimately, the efficacy and lifespan of the final product.
For researchers and drug development professionals, the robust and accurate quantification of these isomeric impurities is not merely a quality control checkpoint; it is a fundamental requirement for ensuring product consistency, performance, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in the mechanistic understanding of how these impurities arise and the rationale behind method selection and optimization.
The Origin Story: Synthetic Pathways and Isomer Formation
Understanding the synthetic origin of impurities is the first step toward controlling them. The most common routes to 2-phenylpyridine are susceptible to regioselectivity issues, leading to the co-formation of 3- and 4-phenylpyridine.
-
Suzuki-Miyaura Coupling: This popular palladium-catalyzed cross-coupling reaction joins a pyridine derivative (e.g., 2-bromopyridine) with a phenylboronic acid.[3][4][5] While generally reliable, incomplete regioselectivity in the synthesis of the starting halopyridine or side reactions can introduce isomeric impurities. The mechanism involves oxidative addition, transmetalation, and reductive elimination, where the precise coordination of the palladium catalyst to the pyridine ring is paramount.[6]
-
Minisci Reaction: This method involves the direct C-H functionalization of pyridine with phenyl radicals. The reaction proceeds via the addition of a nucleophilic carbon-centered radical to an electron-deficient protonated pyridine ring.[7] A significant challenge in Minisci reactions is controlling regioselectivity, as the protonated pyridine is activated for radical attack at both the C2 and C4 positions, often resulting in a mixture of 2-PhPy and 4-PhPy.[8][9][10] Factors like the solvent, acid catalyst, and radical source can influence the C2/C4 ratio but rarely eliminate the formation of the isomeric byproduct entirely.[7]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis: Is the goal routine quality control, trace-level quantification, or definitive structural confirmation? Here, we compare the three workhorse techniques for isomeric impurity profiling.[11][12]
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction | Separation by partitioning | Differentiation by chemical environment |
| Primary Strength | High resolution, exceptional sensitivity | High versatility, non-destructive options | Absolute quantification, structural info |
| Typical LOQ | < 10 ppm | 10-50 ppm | 500-1000 ppm (0.05-0.1%) |
| Isomer Resolution | Excellent with appropriate column | Good, highly dependent on column/mobile phase | Excellent, based on distinct spectral signals |
| Sample Throughput | High | Medium to High | Low to Medium |
| Destructive? | Yes | No (with UV detection) | No |
| Best For | Trace analysis, routine QC, identifying unknowns | Routine QC, thermally unstable samples | Structural confirmation, purity assignment |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the premier technique for separating volatile and semi-volatile compounds. The phenylpyridine isomers have very similar boiling points, making their separation a challenge that hinges entirely on the selectivity of the GC column.
-
Expertise & Causality: A standard, non-polar column (e.g., DB-1 or DB-5) separates primarily by boiling point and will likely show poor resolution between the isomers. The key to success is exploiting the subtle differences in polarity. 2-PhPy, 3-PhPy, and 4-PhPy have distinct dipole moments due to the nitrogen's position relative to the phenyl ring. A mid-polarity column, such as one containing a cyanopropylphenyl phase (e.g., DB-1701), provides enhanced dipole-dipole interactions. This differential interaction with the stationary phase retards the more polar isomers to a greater extent than the less polar ones, enabling baseline separation even when boiling points are nearly identical. Coupling the GC to a mass spectrometer (MS) provides definitive identification of the eluting peaks based on their mass-to-charge ratio and fragmentation patterns, adding a layer of certainty.[13]
-
Trustworthiness: Method validity is established through regular system suitability tests, including injection of an isomer mix to confirm baseline resolution (>1.5) and peak symmetry. Quantification is validated by generating a calibration curve with a certified standard and performing spike-recovery experiments on a clean matrix to ensure accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique suitable for a broader range of compounds than GC. For phenylpyridine isomers, separation is achieved by exploiting differences in their interaction with the stationary phase.[14][15]
-
Expertise & Causality: Standard C18 (octadecylsilane) columns, which separate primarily based on hydrophobicity, often provide insufficient resolution for these isomers. The key is to leverage alternative separation mechanisms. Phenyl-hexyl columns are an excellent choice as they introduce π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes.[16] These interactions are sensitive to the electron density and geometry of the isomers, providing a powerful mode of selectivity. 4-Phenylpyridine, being the most symmetric and linear, may interact differently than the more sterically hindered 2-phenylpyridine. Fine-tuning the mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, is critical for optimizing resolution.[17][18][19]
-
Trustworthiness: The protocol is validated by demonstrating specificity (baseline resolution of all three isomers from the main peak), linearity over the expected concentration range, and accuracy through recovery studies. System suitability requires consistent retention times, peak areas, and resolution for a standard mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than chromatographic methods, NMR is unparalleled for its ability to provide definitive structural information and absolute quantification without the need for individual impurity standards.
-
Expertise & Causality: The power of ¹H NMR lies in the fact that the protons on each isomer reside in a unique electronic environment, resulting in distinct chemical shifts.[20] For example, the proton on the pyridine ring ortho to the nitrogen (C6 in pyridine) is highly deshielded. In 2-PhPy, this proton is adjacent to the phenyl substituent, while in 3-PhPy and 4-PhPy, its chemical environment is markedly different. By identifying a unique, well-resolved signal for each isomer, one can integrate the area under the peak. The ratio of this integral to the integral of a known signal from the main 2-PhPy component gives the molar ratio directly. For absolute quantification (qNMR), a certified internal standard of known concentration is added, and the impurity concentration is calculated relative to the standard's signal.[21] A long relaxation delay (D1) is crucial to ensure all protons fully relax between pulses, a prerequisite for accurate integration.[22]
-
Trustworthiness: The method's validity rests on the clear identification and resolution of unique signals for each isomer. The selection of an internal standard that has a clean, isolated signal away from any analyte peaks is critical. The accuracy of qNMR is directly tied to the precise weighing of the sample and the internal standard.
Detailed Experimental Protocols
Protocol 1: GC-MS Method for Trace Analysis
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1 µL.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 50-200 m/z.
-
Sample Prep: Accurately weigh ~10 mg of sample and dissolve in 10 mL of dichloromethane.
-
Self-Validation: The chromatogram must show baseline separation of the three isomers. A solvent blank must be run to ensure no interfering peaks are present.
Protocol 2: HPLC-UV Method for Routine Quality Control
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Prep: Accurately weigh ~25 mg of sample and dissolve in 50 mL of 50:50 acetonitrile/water.
-
Self-Validation: System suitability is passed if the resolution between any two isomer peaks is >2.0. The main 2-PhPy peak should be symmetrical (tailing factor 0.9-1.2).
Protocol 3: Quantitative ¹H-NMR Method for Purity Assessment
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or another suitable standard with a clean singlet.
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s (ensure 5xT₁ of the slowest relaxing proton).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
-
Sample Prep: Accurately weigh ~20 mg of 2-phenylpyridine sample and ~10 mg of TMB into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
Quantification:
-
Integrate the singlet from TMB (~6.1 ppm, 3H).
-
Identify and integrate a unique, resolved signal for the impurity (e.g., the C2 proton of 4-PhPy).
-
Calculate the amount of impurity using the standard qNMR equation.
-
-
Self-Validation: The method is self-validating if the signals chosen for integration are baseline resolved from all other signals in the spectrum. The T₁ relaxation times should be measured initially to confirm the chosen D1 delay is sufficient.
Conclusion and Recommendations
The analysis of isomeric impurities in 2-phenylpyridine synthesis is a critical task that demands the right analytical tool for the job.
-
For high-sensitivity screening and trace-level quantification (<100 ppm) , a properly developed GC-MS method is the superior choice, offering unparalleled resolution and sensitivity.
-
For routine quality control in a production environment , HPLC-UV provides a robust, reliable, and high-throughput solution that balances performance with operational efficiency.
-
When definitive structural confirmation is required or when an impurity standard is unavailable , qNMR is the authoritative technique, providing unambiguous identification and accurate quantification that can serve as a primary method to certify reference materials.
A comprehensive analytical strategy often employs these techniques orthogonally. For instance, HPLC or GC can be used for routine screening, with NMR employed to investigate and confirm the identity of any unknown peaks that may appear. By understanding the synthetic origins of these impurities and the fundamental principles of each analytical technique, researchers can confidently select and implement the most appropriate method to ensure the quality and performance of their 2-phenylpyridine-based materials.
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Procter, D.J., et al. (2016). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
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Drozd, M., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
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A Comparative Guide to the Stability of 2-(2-Methoxy-5-methylphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the intrinsic stability of a molecule is a cornerstone of successful drug discovery and formulation. This guide provides a comprehensive evaluation of the stability of 2-(2-Methoxy-5-methylphenyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. By juxtaposing its predicted stability with that of structurally related analogues, this document aims to equip researchers with the necessary insights to anticipate degradation pathways and develop robust analytical methods.
The stability of a potential drug candidate dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy. Forced degradation studies, conducted under conditions more stringent than standard stability testing, are indispensable for identifying potential degradation products and understanding the molecule's inherent vulnerabilities.[1][2][3][4][5] This guide will delve into the theoretical and practical aspects of assessing the stability of 2-(2-Methoxy-5-methylphenyl)pyridine against hydrolytic, oxidative, photolytic, and thermal stress.
Comparative Stability Analysis: A Structure-Activity Relationship Perspective
While specific experimental data on the forced degradation of 2-(2-Methoxy-5-methylphenyl)pyridine is not extensively available in public literature, a scientifically sound estimation of its stability can be derived from the known behavior of its structural analogues. For this comparative analysis, we will consider 2-phenylpyridine as the parent compound, and introduce the effects of the methoxy and methyl substituents present in our target molecule.
Table 1: Comparative Stability Profile of 2-(2-Methoxy-5-methylphenyl)pyridine and Analogues
| Compound | Hydrolytic Stability (Acid/Base) | Oxidative Stability (H₂O₂) | Photolytic Stability (UV/Vis) | Thermal Stability (TGA) |
| 2-Phenylpyridine | Generally stable; forced conditions may lead to minor degradation. | Susceptible to N-oxidation of the pyridine ring. | Can undergo photochemical reactions, though generally stable.[6][7][8] | Thermally stable up to high temperatures.[6][7][8][9] |
| 2-(2-Methoxyphenyl)pyridine | The methoxy group may be susceptible to acid-catalyzed hydrolysis under harsh conditions. | The electron-donating methoxy group can activate the phenyl ring towards oxidative degradation. | The methoxy group may influence the absorption of UV radiation, potentially altering photostability. | Generally expected to have good thermal stability. |
| 2-(5-Methylphenyl)pyridine | The methyl group is generally stable to hydrolysis. | The methyl group can be a site for oxidation, forming benzylic alcohol or carboxylic acid derivatives. | The methyl group is unlikely to significantly alter the photostability compared to 2-phenylpyridine. | Small alkyl substituents like a methyl group are not expected to adversely affect thermal stability. |
| 2-(2-Methoxy-5-methylphenyl)pyridine (Target) | The methoxy group is the most likely site for hydrolytic degradation under acidic conditions. The pyridine ring itself is generally resistant to hydrolysis.[10] | The electron-rich phenyl ring, activated by both methoxy and methyl groups, is susceptible to oxidation. The pyridine nitrogen is also a potential site for N-oxidation. | The extended chromophore and the presence of electron-donating groups may increase photosensitivity compared to 2-phenylpyridine. | Expected to exhibit good thermal stability, with decomposition occurring at elevated temperatures. |
Experimental Protocols for Forced Degradation Studies
To ensure the development of a stability-indicating method, a systematic approach to forced degradation is crucial.[1][3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, providing a framework for evaluating the stability of 2-(2-Methoxy-5-methylphenyl)pyridine.[2][3][11][12]
Hydrolytic Stability: Acid and Base Degradation
Hydrolysis studies assess the susceptibility of a molecule to degradation in aqueous solutions at different pH values.[13][14]
Protocol:
-
Preparation of Solutions: Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). A control sample in purified water should be run in parallel.
-
Neutralization: After the incubation period, cool the solutions to room temperature and neutralize them. The acidic solution can be neutralized with an equivalent amount of 0.1 M NaOH, and the basic solution with 0.1 M HCl.
-
Analysis: Analyze the stressed samples and the control using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Causality: The methoxy group in 2-(2-Methoxy-5-methylphenyl)pyridine is an ether linkage, which can be susceptible to cleavage under strong acidic conditions, particularly with heat. The pyridine ring itself is generally stable to hydrolysis.[10] Under basic conditions, the molecule is expected to be more stable.
Oxidative Stability
Oxidative degradation is a common pathway for many organic molecules, often initiated by exposure to oxygen or oxidizing agents.[15][16]
Protocol:
-
Preparation of Solution: Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of 3% H₂O₂. Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light. A control sample without H₂O₂ should be prepared and stored under the same conditions.
-
Analysis: Analyze the stressed and control samples by HPLC to determine the extent of degradation.
Causality: The electron-rich aromatic system of 2-(2-Methoxy-5-methylphenyl)pyridine, particularly the phenyl ring activated by the electron-donating methoxy and methyl groups, is a likely target for oxidation. The nitrogen atom of the pyridine ring is also susceptible to oxidation, forming an N-oxide. The methyl group can be oxidized to a benzylic alcohol or further to a carboxylic acid.
Photolytic Stability
Photostability testing evaluates the impact of light exposure on a molecule, which is crucial for determining appropriate packaging and storage conditions.[17][18]
Protocol:
-
Sample Preparation: Place a thin layer of the solid compound in a transparent container (e.g., a petri dish). Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze the light-exposed samples and the dark controls by HPLC to assess the extent of photodegradation.
Causality: The aromatic rings in 2-(2-Methoxy-5-methylphenyl)pyridine can absorb UV radiation, potentially leading to photochemical reactions. The presence of electron-donating groups (methoxy and methyl) can influence the electronic transitions and may affect the molecule's susceptibility to photodegradation.
Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.
Protocol:
-
Sample Preparation: Place a small amount of the solid compound in a suitable container (e.g., a glass vial).
-
Stress Conditions: Expose the sample to an elevated temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 24 hours).
-
Analysis: Analyze the heat-stressed sample and a control sample stored at ambient temperature using HPLC. For a more detailed analysis of thermal decomposition, Thermogravimetric Analysis (TGA) can be employed to determine the temperature at which weight loss occurs.[19][20]
Causality: Organic molecules can undergo thermal decomposition at elevated temperatures. The stability is dependent on the bond energies within the molecule. 2-Arylpyridines generally exhibit good thermal stability.
Conclusion
The stability of 2-(2-Methoxy-5-methylphenyl)pyridine is a critical parameter for its potential development as a pharmaceutical agent. Based on structure-activity relationships, the molecule is predicted to be most susceptible to oxidative degradation and potentially acid-catalyzed hydrolysis of the methoxy group. Its thermal stability is expected to be robust. The provided experimental protocols, grounded in ICH guidelines, offer a systematic approach to empirically determine its stability profile. By conducting these forced degradation studies, researchers can proactively identify potential degradation pathways, develop and validate stability-indicating analytical methods, and make informed decisions regarding formulation and packaging to ensure the quality, safety, and efficacy of any potential drug product.
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A Senior Application Scientist's Guide to Boronic Acids in 2-Arylpyridine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 2-arylpyridines is a critical process, as this structural motif is a cornerstone of many pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the necessary carbon-carbon bonds, lauded for its mild conditions and functional group tolerance.[1][2] The choice of the boronic acid coupling partner is paramount, profoundly influencing reaction efficiency, substrate scope, and overall yield.
This guide offers an in-depth comparison of various boronic acids for the synthesis of 2-arylpyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern their reactivity, providing field-proven insights to empower you in your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[3] The catalytic cycle elegantly orchestrates three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide (in this case, a 2-halopyridine) to a Pd(0) complex, forming a Pd(II) species.[1] This is often the rate-determining step.[4] Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base.[1][5] The final step, reductive elimination, yields the desired 2-arylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Comparing Boronic Acids: A Deep Dive into Reactivity
The nature of the boronic acid significantly impacts the transmetalation step and can be the deciding factor between a high-yielding reaction and a sluggish, incomplete conversion. We will dissect the performance of different boronic acids based on their electronic and steric characteristics.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of the aryl boronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling.
-
Electron-Donating Groups (EDGs): Aryl boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally exhibit enhanced reactivity. The increased electron density on the aryl ring facilitates the transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl boronic acids with electron-withdrawing groups (e.g., -CN, -NO₂) can be more challenging coupling partners. The reduced electron density on the aryl ring can slow down the transmetalation process. However, successful couplings with electron-deficient boronic acids have been reported, often requiring carefully optimized reaction conditions, including the use of more active catalyst systems.[4]
Steric Hindrance: The Challenge of ortho-Substitution
Steric hindrance, particularly from substituents at the ortho position of the boronic acid, can significantly impede the Suzuki-Miyaura coupling. Large groups in close proximity to the boronic acid moiety can hinder the approach of the organoboron species to the palladium center, thereby slowing down or even preventing the transmetalation step. Despite this, successful couplings with sterically hindered boronic acids have been achieved, often through the use of specialized ligands that can accommodate the increased steric bulk.[6]
Heteroaryl Boronic Acids: A Special Case
Heteroaryl boronic acids are valuable reagents for the synthesis of heteroatom-rich biaryls, which are of great interest in drug discovery.[7] However, they can present unique challenges. The lone pair of electrons on the heteroatom can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction that leads to the decomposition of the boronic acid.[8] Despite these hurdles, numerous successful protocols for the coupling of heteroaryl boronic acids have been developed.[2][9]
The "2-Pyridyl Problem"
A significant challenge in this area is the "2-pyridyl problem," which refers to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling reactions.[10][11][12] This difficulty is attributed to the electron-deficient nature of the pyridine ring and the propensity of these reagents to undergo protodeboronation.[13] The development of robust methods to overcome this challenge is an active area of research.[13][14]
Experimental Data: A Comparative Performance Analysis
The following table summarizes the performance of various boronic acids in the synthesis of 2-arylpyridines, providing a snapshot of the expected yields under optimized conditions.
| Boronic Acid/Ester | Electrophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 82 | [2][15] |
| 2-Furanboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | Good | [2] |
| 3-Aminophenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 70 | [9] |
| 4-Cyanophenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest | [16] |
| 4-Methoxyphenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest | [16] |
| 2-Methoxyphenylboronic acid | 3-amino-2-chloropyridine | Pd/dialkylbiphenylphosphino ligand | - | - | - | 99 | [6] |
| 2,6-Dimethylphenylboronic acid | 5-amino-2-chloropyridine | Pd/dialkylbiphenylphosphino ligand | - | - | - | 82 | [6] |
| Phenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 80-120 | - | [17] |
Note: "PyFluor" refers to pyridine-2-sulfonyl fluoride, an alternative electrophile for this coupling reaction.[2][3][7][9][16][18][19]
Experimental Protocols: Step-by-Step Methodologies
The following are generalized protocols for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).[15][17]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[17]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[17]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][17]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[17]
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, poor quality reagents, incorrect stoichiometry, insufficient heating, presence of oxygen. | Use a fresh catalyst, ensure reagents are pure and dry, re-verify stoichiometry, optimize reaction temperature, ensure proper degassing of the solvent and inert atmosphere.[20] |
| Protodeboronation | Presence of water or protic solvents, prolonged reaction times, certain heteroaryl boronic acids are more susceptible. | Use anhydrous solvents, minimize reaction time, consider using boronic esters which can be more stable.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of Pd(II) precatalysts without a reducing agent. | Thoroughly degas the reaction mixture, use a Pd(0) source or ensure conditions for in situ reduction of a Pd(II) precatalyst.[8] |
| Difficulty with 2-Chloropyridines | Lower reactivity compared to bromides or iodides. | Use more active catalyst systems, such as those with bulky electron-rich phosphine ligands, or higher reaction temperatures.[3] |
Conclusion and Recommendations
The selection of the appropriate boronic acid is a critical parameter in the successful synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling reaction. Electron-donating groups on the boronic acid generally enhance reactivity, while electron-withdrawing and sterically hindering groups can present challenges that often require careful optimization of reaction conditions. For problematic substrates, particularly those involving the "2-pyridyl problem," the use of alternative boron reagents like boronic esters or specialized catalyst systems may be necessary.
This guide provides a framework for understanding the factors that influence the performance of different boronic acids. By considering the electronic and steric properties of your chosen coupling partner and leveraging the experimental insights provided, you will be well-equipped to navigate the complexities of 2-arylpyridine synthesis and achieve your synthetic goals with greater efficiency and success.
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17560–17561. [Link]
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Wolf, C., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 161-164. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
